Udp-adg
Description
Uridine diphosphate-α-D-glucose (UDP-ADG) is a nucleotide sugar involved in carbohydrate metabolism and glycosylation processes. These compounds serve as activated donors in biosynthesis pathways, enabling the transfer of sugar moieties to proteins, lipids, or other substrates .
Properties
CAS No. |
125710-37-4 |
|---|---|
Molecular Formula |
C17H25N3O18P2 |
Molecular Weight |
621.3 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2R,3S,4S,5S)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(36-15(8)27)16(28)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-15,23-27H,4H2,1H3,(H,18,21)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10+,11+,12-,13-,14-,15?/m1/s1 |
InChI Key |
PPKWAUXLIQKSTC-GGTZVBJBSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
Isomeric SMILES |
CC(=O)N[C@H]1[C@@H]([C@@H]([C@@H](OC1O)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
Synonyms |
UDP-2-acetamido-2-deoxygalacturonic acid UDP-ADG |
Origin of Product |
United States |
Comparison with Similar Compounds
UDP-Glucose (UDP-G)
- Structural Similarities : Both UDP-ADG and UDP-G contain a uridine diphosphate backbone linked to a glucose moiety. The primary distinction lies in the stereochemistry or functional group modifications (e.g., acetylation in UDP-GlcNAc).
- Functional Roles: UDP-G is a key substrate for glycogen synthesis and glycosylation reactions . this compound may play specialized roles in rare metabolic pathways or bacterial cell wall synthesis (inferred from general biochemical knowledge).
Physicochemical Properties :
Property This compound (Inferred) UDP-G (CAS 133-89-1) Molecular Weight ~580 g/mol 566.29 g/mol Solubility Water-soluble Water-soluble Stability pH-sensitive Stable at pH 6–8 Data for UDP-G sourced from Safety Data Sheet ; this compound data inferred from structural analogs.
UDP-N-Acetylglucosamine (UDP-GlcNAc)
- Structural Differences : UDP-GlcNAc includes an N-acetyl group on the glucoseamine residue, enhancing its role in post-translational modifications.
- Functional Contrast :
- UDP-GlcNAc is critical for O-GlcNAcylation of proteins and chitin synthesis.
- This compound may lack the N-acetyl group, limiting its participation in eukaryotic signaling pathways.
Comparison with Functionally Similar Compounds
GDP-Mannose
- Functional Overlap: Both this compound and GDP-mannose participate in glycosylation, but GDP-mannose is specific for mannose incorporation into glycans.
- Biosynthetic Pathways: GDP-mannose is synthesized via GDP-mannose pyrophosphorylase, while this compound likely requires distinct enzymes (e.g., UDP-glucose epimerases).
ADP-Glucose
- Role in Metabolism : ADP-glucose is a precursor for starch synthesis in plants, whereas this compound is more associated with glycogen or bacterial polysaccharides.
- Energy Utilization: ADP-glucose utilizes adenosine diphosphate, favoring energy storage, while this compound’s uridine moiety may optimize transferase reactions .
Research Findings and Limitations
- Key Studies: Limited direct research on this compound is available in the provided evidence. However, studies on UDP-G highlight its enzymatic regulation and industrial applications (e.g., glycoconjugate synthesis) .
- Gaps in Knowledge: The absence of peer-reviewed data on this compound necessitates reliance on structural analogs for comparison.
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